Methyl 6-amino-1-naphthoate
Overview
Description
Scientific Research Applications
. It has been used in the synthesis of new naphthoate-based scaffolds.
Application
This compound has been used in the synthesis of new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties . These naphthoate-based scaffolds have potential applications in biology, medicine, metal complex design, and semiconductor and optical materials .
Method of Application
A mild and one-pot synthetic pathway was developed for the synthesis of these new naphthoate-based scaffolds. This involved a multistep reaction between acenaphthoquinone and various 1,3-diketones in the presence of different primary aliphatic and benzylic alcohols . The reaction proceeds via a sequential addition/oxidation mechanistic process .
Results and Outcomes
The synthesis resulted in new alkyl naphthoate derivatives, which were characterized using 1H-NMR, 13C-NMR, and HRMS analysis . X-ray crystallography was carried out for one of the products .
Biosynthesis and Applications of Prenylquinones
“Methyl 6-amino-1-naphthoate” may have potential applications in the biosynthesis of prenylquinones .
Application
Prenylquinones are isoprenoid compounds with a characteristic quinone structure and isoprenyl tail that are ubiquitous in almost all living organisms . There are four major prenylquinone classes: ubiquinone (UQ), menaquinone (MK), plastoquinone (PQ), and rhodoquinone (RQ) . The quinone structure and isoprenyl tail length differ among organisms . UQ, PQ, and RQ contain benzoquinone, while MK contains naphthoquinone . UQ, MK, and RQ are involved in oxidative phosphorylation, while PQ functions in photosynthetic electron transfer .
Method of Application
The synthesis of MK from 1,4-dihydroxy-6-naphthoate is not clearly understood, but a prenylation step catalyzed by MqnP has been proposed . The novel genes mqnP, mqnL, and mqnN were predicted to encode enzymes involved in MK synthesis in Helicobacter cinaedi following genomic analysis of 254 human gut microbes .
Results and Outcomes
Studies on the biosynthesis and functions of quinones have advanced recently, including for phylloquinone (PhQ), which has a phytyl moiety instead of an isoprenyl tail . Herein, the synthesis and applications of prenylquinones are reviewed .
Methylation of Anilines
“Methyl 6-amino-1-naphthoate” may have potential applications in the methylation of anilines .
Application
The methylation of anilines is an important and widely applied chemical transformation in organic synthesis, especially for the synthesis of bio-active compounds, e.g. in the pharmaceutical industry . N-methylation of amines is interesting, since this transformation is regularly used to influence the lipophilicity of such compounds, thus making them more biologically accessible .
Method of Application
Cyclometalated ruthenium complexes allow the effective methylation of anilines with methanol to selectively give N-methylanilines . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) . Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate determining step .
Results and Outcomes
The methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogenous materials .
Safety And Hazards
properties
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYDTHCTQTDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647597 | |
Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-aminonaphthalene-1-carboxylate | |
CAS RN |
91569-20-9 | |
Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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